molecular formula C20H21NO4S B2875902 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethoxy-N-(p-tolyl)benzamide CAS No. 863008-33-7

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethoxy-N-(p-tolyl)benzamide

Cat. No.: B2875902
CAS No.: 863008-33-7
M. Wt: 371.45
InChI Key: KBBXHNVAXRGHOV-UHFFFAOYSA-N
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Description

The compound N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethoxy-N-(p-tolyl)benzamide features a benzamide core substituted with a 2-ethoxy group, an N-linked p-tolyl moiety, and a 1,1-dioxido-2,3-dihydrothiophen-3-yl group. This structure combines aromatic, heterocyclic, and sulfone functionalities, making it distinct among benzamide derivatives.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-ethoxy-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-3-25-19-7-5-4-6-18(19)20(22)21(16-10-8-15(2)9-11-16)17-12-13-26(23,24)14-17/h4-13,17H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBXHNVAXRGHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethoxy-N-(p-tolyl)benzamide typically involves multi-step organic reactions. One common approach is the reaction of 2-ethoxybenzoic acid with p-toluidine to form the corresponding amide. This intermediate is then subjected to cyclization with a suitable thiophene derivative under oxidative conditions to introduce the dioxido-dihydrothiophenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the cyclization and oxidation steps. The scalability of the process is crucial for industrial applications, requiring robust and reproducible methods.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethoxy-N-(p-tolyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The dioxido-dihydrothiophenyl group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to remove the dioxido group, yielding a dihydrothiophenyl derivative.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiophenyl compounds.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethoxy-N-(p-tolyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethoxy-N-(p-tolyl)benzamide involves its interaction with specific molecular targets. The dioxido-dihydrothiophenyl group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The ethoxy and p-tolyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

Analog with 3,4-Dimethoxy Substitution

A closely related analog, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(p-tolyl)benzamide (CAS: 863020-65-9), replaces the 2-ethoxy group with 3,4-dimethoxy substituents. However, steric hindrance from the dimethoxy groups may reduce solubility compared to the ethoxy-substituted parent compound .

Chlorobenzyl-Substituted Analog

N-(2-Chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-ethoxybenzamide (CAS: STOCK5S-24328) introduces a 2-chlorobenzyl group instead of p-tolyl. The chlorine atom increases lipophilicity and may influence metabolic stability. The tetrahydrothiophene dioxido group remains intact, suggesting similar conformational constraints .

Nitro-Substituted Derivative

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide (CAS: 898405-32-8) features a nitro group at the 3-position and an ethyl group instead of p-tolyl. The nitro group introduces strong electron-withdrawing effects, which could reduce stability under reducing conditions. This compound’s lower molecular weight (C₁₃H₁₆N₂O₅S; 312.34 g/mol) compared to the parent compound may correlate with differences in membrane permeability .

Comparison with Imidazole-Based Benzamides

Compounds such as 2-(4,5-dicyano-1H-imidazol-2-yl)-N-(p-tolyl)benzamide (4d, m.p. 251–252°C) and N-(4-chlorophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide (4b, m.p. 271–273°C) replace the dihydrothiophene dioxido group with an imidazole ring. The imidazole’s planar structure and hydrogen-bonding capacity contrast with the sulfone group’s rigidity. Notably, imidazole derivatives exhibit higher melting points (>250°C), suggesting stronger intermolecular interactions compared to the parent compound .

Ethoxy-Substituted Benzamides in Drug Design

Benzamides like N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide (CTPB,6) and N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide (CTB,7) share the 2-ethoxy substituent but lack the dihydrothiophene dioxido group. These compounds exhibit histone acetyltransferase (HAT) modulation, highlighting the importance of the ethoxy group in bioactivity. The absence of the sulfone group in CTPB and CTB may reduce steric hindrance, enhancing target engagement .

Key Data Tables

Table 1. Structural and Physical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Target Compound C₂₁H₂₂N₂O₄S 398.47 2-ethoxy, p-tolyl, thiophene dioxido Not reported
3,4-Dimethoxy Analog (863020-65-9) C₂₂H₂₄N₂O₅S 428.50 3,4-dimethoxy, p-tolyl Not reported
2-Chlorobenzyl Analog (STOCK5S-24328) C₂₁H₂₁ClN₂O₄S 432.91 2-ethoxy, 2-chlorobenzyl Not reported
Nitro-Substituted Derivative (898405-32-8) C₁₃H₁₆N₂O₅S 312.34 3-nitro, ethyl Not reported
2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(p-tolyl)benzamide (4d) C₂₀H₁₅N₅O 341.37 Imidazole, p-tolyl 251–252

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